molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

货号 B1218070
CAS 编号: 71002-09-0
分子量: 330.7 g/mol
InChI 键: YAMFWQIVVMITPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirazolac is a nonsteroidal anti-inflammatory drug . It is a pyrazole-acetic acid derived from indomethacin . The abnormal activity of neutrophils from patients with rheumatoid arthritis was partially corrected with pirazolac . In healthy volunteers, pirazolac caused less fecal blood loss than diclofenac, but more than placebo .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Pirazolac, is a topic of ongoing research . Pyrazole derivatives are synthesized from readily available starting materials, and the synthesis involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .


Molecular Structure Analysis

The molecular formula of Pirazolac is C17H12ClFN2O2 . The molecular weight is 330.74 g/mol . The InChI Key is YAMFWQIVVMITPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pirazolac is rapidly and completely absorbed when orally administered in a dose of 50 mg . Maximum Pirazolac levels in plasma were reached after approximately 20 minutes . No metabolites were detectable in the plasma . Pirazolac was eliminated from the plasma in two phases with half-lives of 3 hours and 16 hours, respectively, regardless of administration route .


Physical And Chemical Properties Analysis

The physical properties of Pirazolac include a molecular weight of 330.7 g/mol and a molecular formula of C17H12ClFN2O2 . The chemical properties include its rapid absorption and elimination from the plasma .

科学研究应用

免疫调节作用

Pirazolac表现出显著的免疫调节活性。一项研究展示了其对BALB/c小鼠和MRL/Mp-lpr/lpr小鼠抗SRBC(绵羊红细胞)反应的影响。在BALB/c小鼠中,Pirazolac增强了脾脏溶血斑形成细胞(HPFC)和玫瑰花形成细胞(RFC)的产生。相反,在MRL/l小鼠中抑制了脾脏HPFC的产生。这种抑制被归因于脾细胞中抑制/细胞毒T细胞的增加。Pirazolac还增强了巨噬细胞的杀真菌活性,表明其免疫调节活性的一部分可能是由于巨噬细胞的激活(光代 狩野等,1987)

与前列腺素合成的相互作用

Pirazolac已被证明能抑制人类胃粘膜中前列腺素的积累,尽管其作用不及其他非甾体类抗炎药(NSAIDs)如消炎痛显著。这种区别可能解释了为什么Pirazolac被认为对胃部的损害较小(I. Tavares & A. Bennett, 1990)

人体内的药代动力学

Pirazolac已被研究其在人体内的药代动力学。它被迅速完全吸收,各剂量水平的生物利用度均很高。其血浆水平在治疗剂量范围内遵循一级药代动力学。Pirazolac高度结合于血浆白蛋白并渗透到滑膜液中。在被排泄之前,它主要与糖醛酸结合,主要通过尿液排泄(U. Täuber,1990)

对花生四烯酸代谢的影响

一项涉及风湿性关节炎患者接受Pirazolac治疗的研究显示了花生四烯酸代谢的变化。治疗导致PGE2水平下降,LTB4水平略微增加,而LTC4和LTD4的浓度保持在检测限度以下(M. Kurowski et al., 1987)

比较疗效研究

将Pirazolac的疗效与消炎痛在强直性脊柱炎患者中进行了比较。两种治疗均显示出临床症状的显著改善。记录了研究的退出率和不良临床经历,表明在这类比较试验中安全性和耐受性的重要性(C. Carcassi et al., 1990)

作用机制

While the exact mechanism of action for Pirazolac is not specified in the search results, it is known that the actions of benzodiazepines are mediated through the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

属性

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFWQIVVMITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221233
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirazolac

CAS RN

71002-09-0
Record name Pirazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71002-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirazolac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirazolac
Reactant of Route 2
Pirazolac
Reactant of Route 3
Reactant of Route 3
Pirazolac
Reactant of Route 4
Reactant of Route 4
Pirazolac
Reactant of Route 5
Pirazolac
Reactant of Route 6
Reactant of Route 6
Pirazolac

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。